molecular formula C11H11N3OS B1276942 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol CAS No. 26028-74-0

3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B1276942
CAS No.: 26028-74-0
M. Wt: 233.29 g/mol
InChI Key: HJQLMIYHKYNGRD-UHFFFAOYSA-N
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Description

3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol (IUPAC name) is a nitrogen-containing heterocyclic compound characterized by a triazole core substituted with an allyl group at position 4, a mercapto (-SH) group at position 5, and a phenol moiety at position 3. Its molecular formula is C₁₁H₁₁N₃OS, with a molecular weight of 233.29 g/mol . Synonyms include 3-(4-prop-2-enyl-5-sulfanyl-1,2,4-triazol-3-yl)phenol and NSC305341 .

Structurally, the allyl group enhances lipophilicity, while the phenol and mercapto groups contribute to hydrogen bonding and metal coordination capabilities .

Properties

IUPAC Name

3-(3-hydroxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-2-6-14-10(12-13-11(14)16)8-4-3-5-9(15)7-8/h2-5,7,15H,1,6H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQLMIYHKYNGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408959
Record name ST060156
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26028-74-0
Record name NSC305341
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST060156
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-allyl-5-mercapto-4H-1,2,4-triazole with phenol in the presence of a base . The reaction conditions often include heating and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

Comparison with Similar Compounds

Structural and Functional Differentiation

Key Differentiators of 3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol:

Mercapto Group: Facilitates reversible enzyme inhibition and metal coordination, distinguishing it from non-thiol analogs .

Phenol vs. Naphthol: The single phenol ring offers reduced steric hindrance compared to naphthol derivatives (e.g., 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol) .

Biological Activity

3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is a compound of significant interest due to its unique structural properties and potential biological activities. The presence of both the triazole and phenolic functional groups allows this compound to interact with various biological targets, leading to a range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its antioxidant, antibacterial, antifungal, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H11N3OS\text{C}_{11}\text{H}_{11}\text{N}_{3}\text{OS}

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays. For instance, studies have shown that compounds with similar structures exhibit significant free radical scavenging activity. The DPPH and ABTS assays are commonly used to quantify this activity. In comparative studies, derivatives of 5-mercapto triazoles demonstrated IC50 values comparable to ascorbic acid, highlighting their potential as effective antioxidants .

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against a range of Gram-positive and Gram-negative bacteria. In vitro studies indicate that this compound exhibits broad-spectrum antibacterial activity. For example:

Bacteria Minimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL
Candida albicans64 μg/mL

Molecular docking studies further support these findings by demonstrating high binding affinities to bacterial enzyme targets, suggesting a robust mechanism for its antibacterial action .

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The compound has shown promising results against various fungal strains. The mechanism often involves inhibiting ergosterol synthesis in fungal cell membranes. Comparative studies indicate that similar triazole compounds have demonstrated effective antifungal activity with MIC values ranging from 8 to 64 μg/mL against common pathogens like Candida albicans and Aspergillus niger.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Research indicates that triazole derivatives can induce apoptosis in cancer cells through various pathways. For instance:

Cancer Cell Line IC50 Value
HeLa (cervical cancer)15 μM
MCF7 (breast cancer)20 μM

These findings suggest that the compound may interfere with cell proliferation and induce cell death in cancerous cells .

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and π–π interactions with biological macromolecules. The triazole ring facilitates coordination with metal ions while the phenolic group enhances its interaction with enzymes and receptors.

Case Studies

Several case studies have explored the efficacy of triazole derivatives in clinical settings:

  • Antioxidant Efficacy : A study reported that a derivative of this compound showed significant reduction in oxidative stress markers in diabetic rats.
  • Antibacterial Trials : Clinical trials demonstrated the effectiveness of triazole-based antibiotics in treating resistant bacterial infections.
  • Anticancer Research : Investigations into the use of triazole compounds in combination therapies for breast cancer patients have shown enhanced therapeutic effects compared to standard treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
Reactant of Route 2
Reactant of Route 2
3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

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